4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of a series of compounds developed to target specific protein kinases in the malaria parasite, Plasmodium falciparum. The compound has shown promise in inhibiting the activity of these kinases, thereby disrupting the life cycle of the parasite and offering a potential route for new antimalarial therapies .
Mechanism of Action
Target of Action
Tcmdc-142373 primarily targets the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is part of the cyclin-dependent like protein kinase family (PfCLK1-4) and is closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family .
Mode of Action
Tcmdc-142373 interacts with PfCLK3, inhibiting its function . The compound forms a co-crystal structure with PfCLK3, facilitating the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The inhibition of PfCLK3 by Tcmdc-142373 affects the processing of parasite RNA . PfCLK3, along with other members of the PfCLK family, plays a key role in this process . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
Result of Action
The inhibition of PfCLK3 by Tcmdc-142373 results in the death of the Plasmodium falciparum parasite . The compound has shown potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps often involve the preparation of a core scaffold, which is then functionalized with different substituents to achieve the desired biological activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-16-12-18(27)24-20(22-16)26-17(11-13(2)25-26)23-19(28)14-7-9-15(10-8-14)21(3,4)5/h7-12H,6H2,1-5H3,(H,23,28)(H,22,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUQSHOFMKLNLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.